1-[(4-Methylphenyl)sulfonyl]-4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazine
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Overview
Description
1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonyl piperazines, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivatives. These derivatives are then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .
Chemical Reactions Analysis
1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
When compared to other similar compounds, 1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE stands out due to its unique structural features and diverse applications. Similar compounds include:
1-ISOPROPYL-4-[(4-ISOPROPYLPHENYL)SULFONYL]BENZENE: Known for its use in organic synthesis and material science.
1-[(4-Isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine: Studied for its potential biological activities.
1-[3-(4-isopropylphenyl)propanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine: Used in the synthesis of complex organic molecules.
These compounds share some similarities in their chemical structure but differ in their specific applications and properties.
Properties
Molecular Formula |
C20H26N2O4S2 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O4S2/c1-16(2)18-6-10-20(11-7-18)28(25,26)22-14-12-21(13-15-22)27(23,24)19-8-4-17(3)5-9-19/h4-11,16H,12-15H2,1-3H3 |
InChI Key |
CUDLSCYGNROXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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